molecular formula C10H13ClN2 B11901942 1-(1H-Indol-5-yl)ethanamine hydrochloride CAS No. 1956356-01-6

1-(1H-Indol-5-yl)ethanamine hydrochloride

Cat. No.: B11901942
CAS No.: 1956356-01-6
M. Wt: 196.67 g/mol
InChI Key: MSNIUOZKQWTNRN-UHFFFAOYSA-N
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Description

1-(1H-Indol-5-yl)ethanamine hydrochloride is a substituted indole derivative characterized by an ethylamine side chain attached to the 5-position of the indole ring, with a hydrochloride counterion. Its molecular formula is C10H12ClN2 (MW: 196.68 g/mol), and it shares a core indole scaffold with several pharmacologically relevant compounds .

Properties

CAS No.

1956356-01-6

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

1-(1H-indol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H12N2.ClH/c1-7(11)8-2-3-10-9(6-8)4-5-12-10;/h2-7,12H,11H2,1H3;1H

InChI Key

MSNIUOZKQWTNRN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)NC=C2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Indol-5-yl)ethanamine hydrochloride typically involves the reaction of indole derivatives with ethanamine. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The resulting indole derivative can then be reacted with ethanamine to form 1-(1H-Indol-5-yl)ethanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced chemical engineering techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Indol-5-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and can involve reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1-(1H-Indol-5-yl)ethanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Indol-5-yl)ethanamine hydrochloride involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity and physicochemical properties of indole derivatives are heavily influenced by substituent position and type. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-(1H-Indol-5-yl)ethanamine HCl Ethylamine (C5) C10H12ClN2 196.68 Not provided Target compound; indole core
2-(1H-Indol-3-yl)ethanamine HCl (Compound 1) Ethylamine (C3) C10H12ClN2 196.68 13708-58-2 Anti-plasmodial activity; binds HSP90
2-(5-Ethyl-1H-indol-3-yl)ethanamine HCl (Compound 2) Ethyl (C5), ethylamine (C3) C12H16ClN2 232.72 Not provided Enhanced HSP90 binding vs. Compound 1
5-Methoxytryptamine HCl (Mexamine HCl) Methoxy (C5), ethylamine (C3) C11H14ClN2O 228.70 17107-33-4 Serotonin receptor agonist; improved solubility
1-Ethyl-1H-indol-5-amine HCl Ethyl (N1), amine (C5) C10H13ClN2 196.68 1223638-10-5 Altered indole N-substitution; potential CNS activity
2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine HCl Dichloro (C5,7), methyl (C2) C11H12Cl3N2 279.59 1049759-52-5 Halogenation for enhanced binding affinity
Key Observations:
  • Substituent Position : Ethylamine at C3 (e.g., Compound 1) vs. C5 (target compound) alters hydrogen bonding with targets like HSP90 (GLU527 and TYR604 interactions) .
  • Halogenation : Dichloro substituents (Compound in Table 1) increase molecular weight and may improve target affinity via halogen bonds .
Key Findings:
  • HSP90 Inhibition : Ethylamine-substituted indoles (e.g., Compounds 1–3) exhibit conserved hydrogen bonding with HSP90 residues, suggesting the target compound may share this mechanism .
  • Receptor Selectivity : Methoxy groups (Mexamine HCl) confer serotonin receptor selectivity, whereas halogenation (dichloro derivatives) may prioritize kinase or protease targets .

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